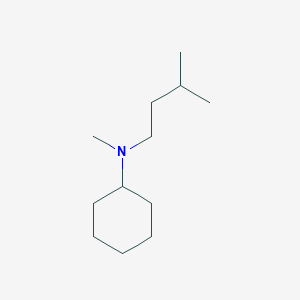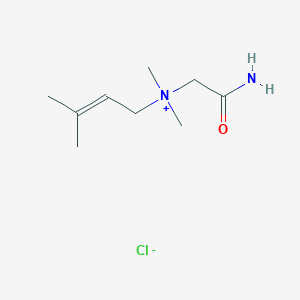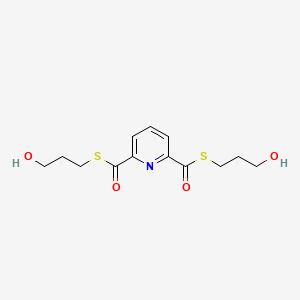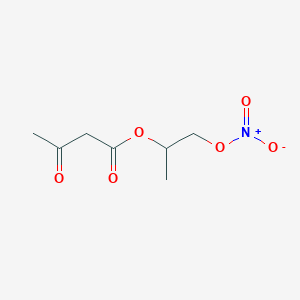![molecular formula C21H28O2Si B14398631 {[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane CAS No. 89867-78-7](/img/structure/B14398631.png)
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane is a chemical compound known for its unique structure and properties. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. The presence of the trimethylsilyl group adds to its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane typically involves the reaction of 2,2-diphenyl-3-(propan-2-yl)oxetan-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol+Trimethylsilyl chloride→[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy(trimethyl)silane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane involves its interaction with molecular targets through its reactive oxetane ring and trimethylsilyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological and chemical targets. The trimethylsilyl group enhances the compound’s stability and facilitates its participation in different pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Diphenyl-3-(propan-2-yl)oxetan-3-ol
- Trimethylsilyl chloride
- Oxetane derivatives
Uniqueness
{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane is unique due to its combination of an oxetane ring and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications compared to other similar compounds.
Propiedades
Número CAS |
89867-78-7 |
|---|---|
Fórmula molecular |
C21H28O2Si |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(2,2-diphenyl-3-propan-2-yloxetan-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C21H28O2Si/c1-17(2)20(23-24(3,4)5)16-22-21(20,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3 |
Clave InChI |
GWDSRKLGCJPDCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


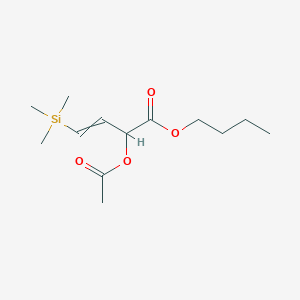
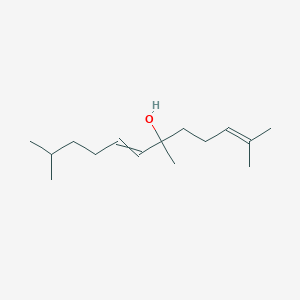
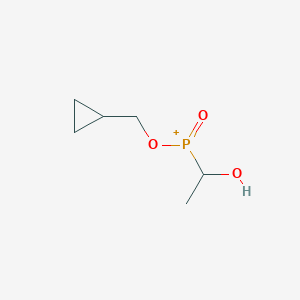
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
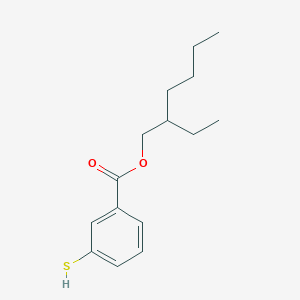
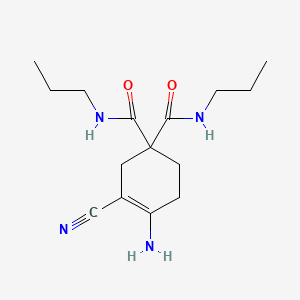
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
